2-Cyclopropoxy-6-nitrobenzonitrile
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Overview
Description
2-Cyclopropoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-6-nitrobenzonitrile typically involves the nitration of 2-cyclopropoxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Cyclopropoxy-6-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-nitrobenzonitrile is not extensively detailed in the literature. like other nitrile-containing compounds, it may interact with various molecular targets through its nitrile and nitro groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially affecting their function .
Comparison with Similar Compounds
2-Cyclopropoxy-6-nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives such as:
2-Chloro-6-nitrobenzonitrile: Similar in structure but with a chloro group instead of a cyclopropoxy group.
2-Fluoro-6-nitrobenzonitrile: Contains a fluoro group, which can significantly alter its reactivity and interactions.
2-Methoxy-6-nitrobenzonitrile: The methoxy group can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-6-8-9(12(13)14)2-1-3-10(8)15-7-4-5-7/h1-3,7H,4-5H2 |
InChI Key |
RRHOHQSXAZNWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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